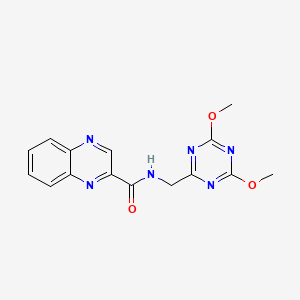

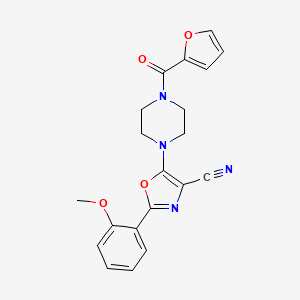

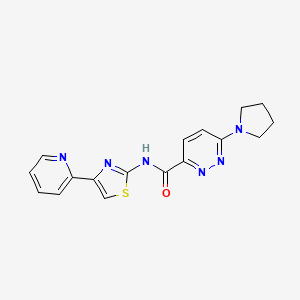

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound. It is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazine ring substituted with methoxy groups and a quinoxaline moiety. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis

This compound is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile. A molecule of 4,6,-dimethoxy-1,3,5-triazin-2-ol is released and the corresponding carboxylic derivative is formed .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility in various solvents, its melting point, and its spectral data .科学的研究の応用

Condensation of Carboxylic Acids and Amines

DMTMM can be used as a condensing agent for the condensation of carboxylic acids and amines to form the corresponding amides . This reaction typically takes place in tetrahydrofuran .

Esterification of Carboxylic Acids

Another application of DMTMM is in the esterification of carboxylic acids with alcohols to form the corresponding esters . This reaction is particularly useful in organic synthesis.

Peptide Synthesis

DMTMM is often used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . This makes it a valuable tool in the field of biochemistry and molecular biology.

Amidation Reactions

DMTMM is a triazine condensation reagent that mediates amidation reactions in alcohol and aqueous solutions . This is particularly useful in the synthesis of amides, which are common in many biological compounds.

Synthesis of Weinreb Amides

DMTMM can be used for the conversion of carboxylic acids to the corresponding Weinreb amides in protic solvents . Weinreb amides are useful intermediates in organic synthesis.

Synthesis of Esters and Peptides

DMTMM is also used in the synthesis of esters and peptides in both solution and solid-phase . This highlights its versatility as a reagent in various synthetic procedures.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUABDDKTFCSFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-isobutyl-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526747.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)